

CBS1117: A Potent Group 1 Influenza A Virus Entry Inhibitor

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Compound of Interest

Compound Name: CBS1117

Cat. No.: B3182623

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **CBS1117**, a novel small molecule inhibitor targeting group 1 influenza A viruses. **CBS1117** has demonstrated significant promise as a lead compound for antiviral drug development due to its high potency and favorable safety profile. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of its operational context.

Core Concepts and Mechanism of Action

CBS1117 is a virus entry inhibitor that specifically targets the hemagglutinin (HA) surface glycoprotein of group 1 influenza A viruses, such as H1N1 and H5N1.^{[1][2][3]} Its primary mechanism of action is the interference with the HA-mediated membrane fusion process, a critical step for the virus to release its genetic material into the host cell.^{[1][2]}

Structural studies, including X-ray crystallography and NMR, have revealed that **CBS1117** binds to a conserved pocket in the stem region of the HA protein, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. The binding site of **CBS1117** partially overlaps with that of other known HA fusion inhibitors, such as JNJ4796, underscoring the therapeutic potential of targeting this region.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of **CBS1117** has been quantified in various cell-based assays. The following tables summarize the key inhibitory and cytotoxicity concentrations against different influenza A virus strains.

Compound	Virus Strain	Cell Line	IC50 / EC50	CC50	Selectivity Index (SI)	Reference
CBS1117	A/Puerto Rico/8/34 (H1N1)	A549	70 nM (IC50)	274 µM	3914	
CBS1117	H5N1 (pseudotype)	A549	~3.0 µM (EC50)	> 100 µM	> 33	

- **IC50** (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a biological process (e.g., viral replication) by 50%.
- **EC50** (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
- **CC50** (Half-maximal cytotoxic concentration): The concentration of a substance that exhibits 50% cytotoxicity.
- **Selectivity Index (SI)**: The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key assays used in the characterization of **CBS1117**.

Pseudovirus Entry Assay

This assay is used to assess the ability of a compound to inhibit viral entry mediated by the HA protein.

- **Cell Seeding:** Human lung epithelial cells (A549) are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
- **Compound Preparation:** **CBS1117** is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.
- **Treatment:** The cell culture medium is removed from the A549 cells and replaced with the medium containing the diluted **CBS1117**. The cells are incubated for a specified period.
- **Pseudovirus Infection:** Pseudoviruses expressing the HA protein of interest (e.g., H5N1) and containing a reporter gene (e.g., luciferase) are added to the wells.
- **Incubation:** The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
- **Luciferase Assay:** A luciferase substrate is added to the wells, and the luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
- **Data Analysis:** The relative light units (RLU) are plotted against the compound concentration, and the EC50 value is calculated using a suitable curve-fitting model.

Mutagenesis Studies

Mutagenesis studies are performed to identify the specific amino acid residues in the HA protein that are critical for the binding of **CBS1117**.

- **Site-Directed Mutagenesis:** Specific mutations are introduced into the HA gene using techniques like PCR-based site-directed mutagenesis.
- **Plasmid Preparation:** The mutated HA genes are cloned into expression vectors.
- **Pseudovirus Production:** The plasmids containing the mutated HA genes are co-transfected with other viral packaging plasmids into producer cells (e.g., HEK293T) to generate pseudoviruses displaying the mutant HA proteins.
- **Viral Entry Assay:** The pseudoviruses with mutated HA are then used in the viral entry assay as described above, in the presence and absence of **CBS1117**.

- **Data Analysis:** The inhibitory effect of **CBS1117** on the entry of mutant pseudoviruses is compared to its effect on the wild-type pseudovirus. A significant reduction in inhibition suggests that the mutated residue is important for **CBS1117** binding.

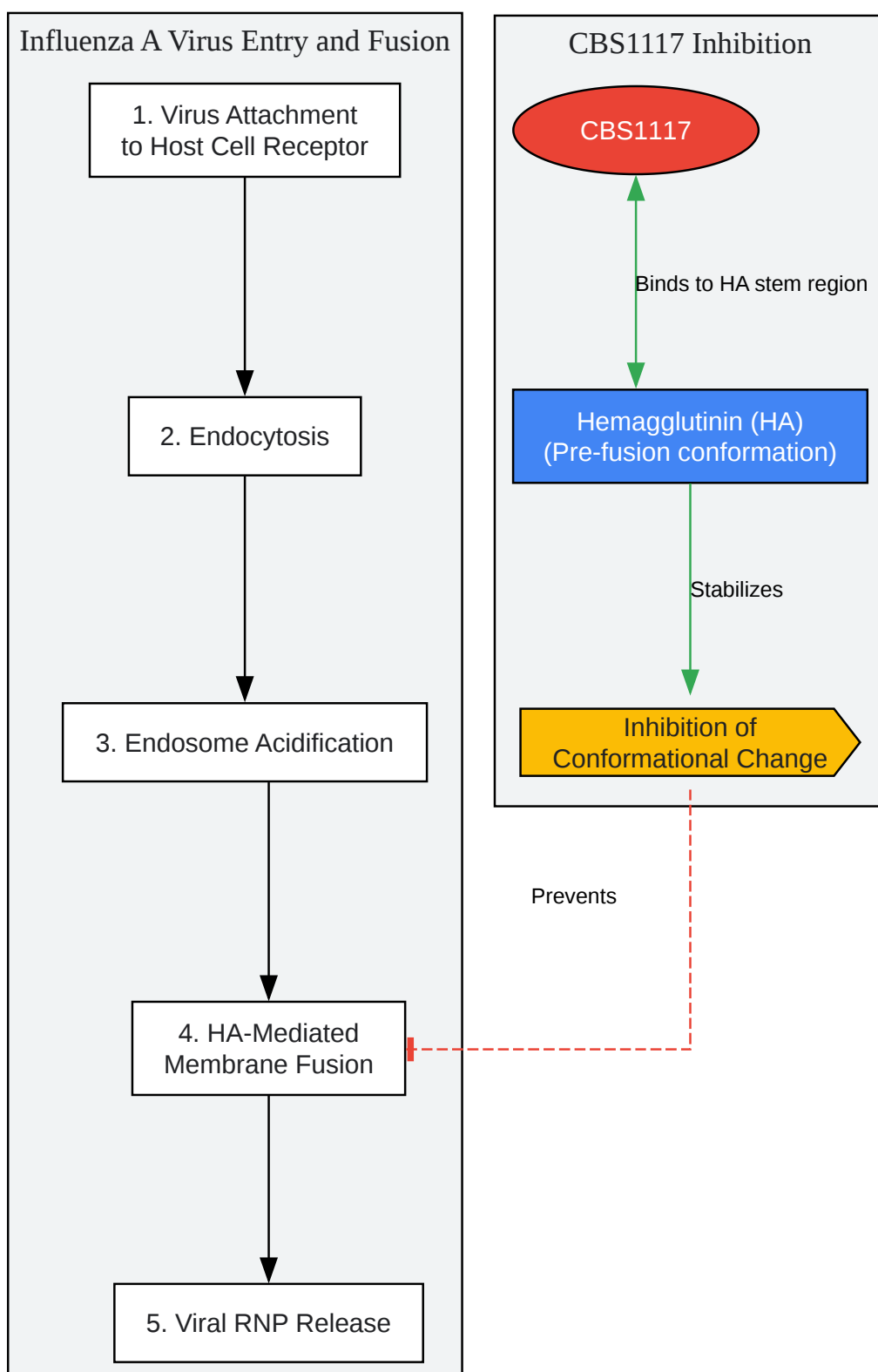
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies are employed to confirm the direct binding of **CBS1117** to the HA protein in solution and to map the interaction interface.

- **Protein Expression and Purification:** Recombinant HA protein is expressed and purified.
- **Sample Preparation:** Samples containing a fixed concentration of the HA protein are prepared with and without **CBS1117** in a suitable buffer.
- **NMR Data Acquisition:** A series of NMR experiments, such as WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy), are performed. This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.
- **Data Analysis:** An enhanced signal from the compound in the presence of the protein indicates binding. Saturation Transfer Difference (STD) NMR can also be used to identify the specific protons of **CBS1117** that are in close proximity to the HA protein, providing information about the binding epitope.

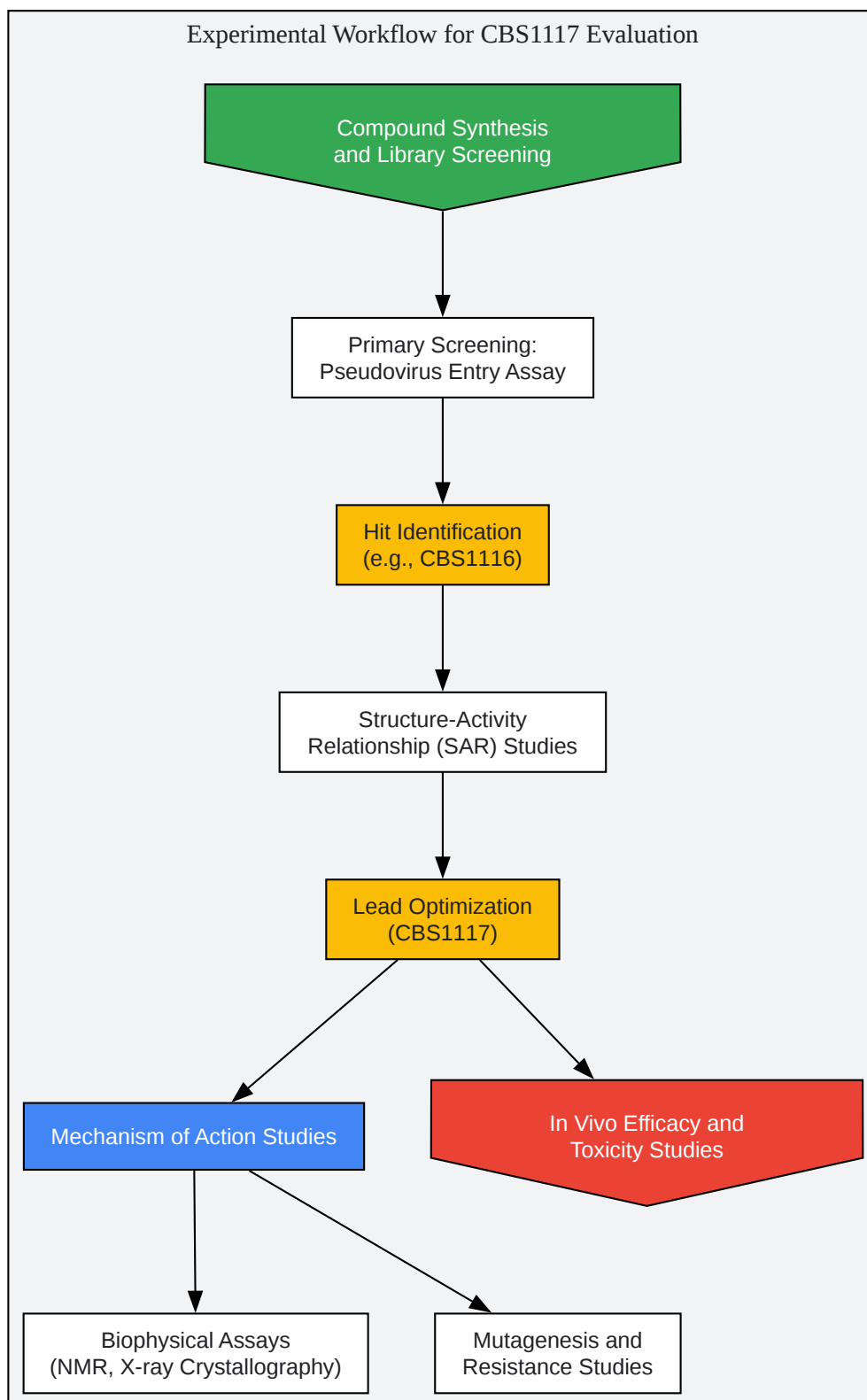
Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the mechanism of action of **CBS1117** and the general experimental workflow for its characterization.



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Figure 1: Mechanism of action of **CBS1117** in inhibiting influenza A virus entry.



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